molecular formula C17H18ClNO3S B2933477 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide CAS No. 477886-03-6

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide

Cat. No.: B2933477
CAS No.: 477886-03-6
M. Wt: 351.85
InChI Key: ASBGMTLKHWYWKP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide is a synthetic organic compound featuring a distinct molecular architecture that incorporates acetamide, chlorophenyl, and toluenesulfonyl groups. This specific structure suggests potential as a valuable intermediate or scaffold in medicinal chemistry and drug discovery research. Compounds with sulfonamide and acetamide functionalities are extensively investigated for their ability to interact with enzyme active sites and biological targets . Specifically, benzenesulfonamide derivatives are a significant class of molecules studied for their inhibitory effects on enzymes such as carbonic anhydrases and cyclooxygenase-2 (COX-2) . The chlorophenyl moiety, a common feature in bioactive molecules, can influence the compound's electronic properties and binding affinity. This reagent is primarily of interest for developing novel therapeutic agents, particularly in research areas focused on inflammation and cancer . Researchers can utilize this compound as a key building block to synthesize more complex molecules or to explore structure-activity relationships (SAR) in the development of new enzyme inhibitors. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-methylphenyl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-13-2-8-16(9-3-13)23(21,22)11-10-19-17(20)12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBGMTLKHWYWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide typically involves multiple steps, starting with the chlorination of phenol to produce 4-chlorophenol. This intermediate is then reacted with methylphenylsulfonyl chloride under controlled conditions to introduce the sulfonyl group. Finally, the acetamide group is added through acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure the purity and yield of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of chlorophenols and their derivatives.

  • Reduction: Production of chlorophenylamines.

  • Substitution: Generation of various substituted phenylsulfonyl compounds.

Scientific Research Applications

This compound finds applications in various fields, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: The compound serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways. Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide exerts its effects involves binding to specific molecular targets and pathways. The compound interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(1-(4-Chlorophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide (3f)

Molecular Formula : C₁₉H₂₁ClN₂O₃S
Molecular Weight : 392.89 g/mol
Key Differences :

  • Additional methyl group on the sulfonamide nitrogen.
  • Ethyl chain branching (1-(4-chlorophenyl) vs. linear chain in the target compound).
    Implications :
  • The N-methyl substitution may alter metabolic stability or steric interactions with biological targets.
  • Reported in as part of a sulfonamide-ethyl series, suggesting shared synthetic routes (e.g., acetylation of sulfonamide intermediates) .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

Molecular Formula : C₉H₉ClN₂O₅S
Molecular Weight : 292.69 g/mol
Key Differences :

  • Nitro group at the 2-position of the phenyl ring.
  • Methylsulfonyl instead of 4-methylphenylsulfonyl.
    Implications :
  • Used as an intermediate for synthesizing heterocycles like piperazinediones and thiadiazoles .

2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Molecular Formula : C₂₆H₂₅ClN₄OS
Molecular Weight : 477.02 g/mol
Key Differences :

  • Triazolylsulfanyl group replaces the sulfonamide-ethyl chain.
  • Additional 4-methylphenyl substituent on the triazole ring.
    Implications :
  • The triazole heterocycle may enhance binding to enzymes or receptors (e.g., kinase inhibition).
  • Reduced solubility compared to the target compound due to increased hydrophobicity .

2-[(4-Chlorophenyl)(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

Molecular Formula : C₂₂H₂₂ClN₂O₃S₂
Molecular Weight : 475.01 g/mol
Key Differences :

  • Dual sulfonyl and sulfanyl groups.
  • Phenylsulfonyl attached to the acetamide nitrogen.
    Implications :
  • Sulfanyl groups may undergo oxidation in vivo, affecting pharmacokinetics.
  • Structural complexity could hinder synthetic scalability compared to the target compound .

2-(4-Chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide

Molecular Formula : C₁₅H₁₃ClN₂O₃
Molecular Weight : 308.73 g/mol
Key Differences :

  • Nitro group at the 4-position of the phenyl ring.
  • Lacks the sulfonamide-ethyl chain.
    Implications :
  • Simpler structure may reduce synthetic complexity but limit functional versatility.
  • Nitro groups are often reduced to amines in prodrug strategies .

Structural and Functional Analysis

Impact of Substituents on Properties

Feature Target Compound Analogs (e.g., )
Electron Effects Sulfonyl (strong EWG) Nitro (stronger EWG)
Solubility Moderate (polar sulfonyl) Lower (triazole/sulfanyl groups)
Synthetic Routes Acetylation of sulfonamide intermediates Similar methods with nitro or heterocycle additions

Biological Activity

The compound 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H18ClN1O2S1
  • Molecular Weight : 319.84 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. The presence of the sulfonyl group enhances its reactivity and interaction with target proteins.

Biological Activity Overview

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it has a minimum inhibitory concentration (MIC) comparable to known antibiotics, suggesting potential as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • Research indicates that the compound can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
  • Analgesic Properties :
    • The analgesic activity of the compound has been documented in animal models, demonstrating its efficacy in reducing pain responses without significant side effects commonly associated with traditional analgesics.

Case Studies and Research Findings

Study ReferenceFindings
Yamazoe et al., 1968Demonstrated antifungal activity against T. asteroides with an MIC of 6.25 μg/mL for similar compounds .
MDPI Review, 2022Highlighted the structure-activity relationship (SAR) indicating that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines .
ACS PublicationsEvaluated antimicrobial efficacy showing that derivatives of the compound had MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that the substitution patterns on the phenyl rings significantly influence the biological activity of the compound:

  • Chlorine Substitution : Enhances lipophilicity and biological activity.
  • Sulfonyl Group : Increases binding affinity to target proteins.

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